1-(aminomethyl)-N-tert-butylcyclopropane-1-sulfonamide
Description
Properties
IUPAC Name |
1-(aminomethyl)-N-tert-butylcyclopropane-1-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O2S/c1-7(2,3)10-13(11,12)8(6-9)4-5-8/h10H,4-6,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUHQAFFCZYQDOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1(CC1)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(aminomethyl)-N-tert-butylcyclopropane-1-sulfonamide typically involves multiple steps. One common method includes the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another approach involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
Sulfonamide Group Reactivity
The sulfonamide moiety exhibits characteristic reactivity patterns observed in similar compounds:
Cyclopropane Ring Reactions
The strained cyclopropane ring undergoes selective transformations:
Aminomethyl Group Transformations
The primary amine (–CH₂NH₂) participates in classic amine reactions:
Mechanistic Insights from Analogous Systems
-
Grignard Reagent Compatibility : Sulfinylamine reagents (e.g., t-BuONSO) enable direct synthesis of primary sulfonamides from organometallic precursors, suggesting potential retro-synthetic pathways for derivatization .
-
Iron-Catalyzed Coupling : FeCl₂ facilitates N–S bond formation in related sulfonamides, hinting at possible catalytic functionalization strategies .
Challenges and Limitations
-
Steric Hindrance : The tert-butyl group impedes reactions at the sulfonamide nitrogen, requiring harsh conditions or specialized catalysts.
-
Ring Stability : The cyclopropane’s strain complicates storage and handling but enhances reactivity in targeted transformations.
Scientific Research Applications
Chemistry
The compound is primarily utilized as a building block in organic synthesis. It serves as a precursor for the development of more complex molecules through various chemical reactions, including:
- Nucleophilic substitution : The sulfonamide group can be replaced by other nucleophiles, allowing for the synthesis of diverse derivatives.
- Oxidation and reduction : The compound can undergo oxidation to form sulfonic acid derivatives or reduction to convert the sulfonamide into amine derivatives .
Biology
Research into the biological activities of 1-(aminomethyl)-N-tert-butylcyclopropane-1-sulfonamide has revealed potential applications in:
- Enzyme inhibition : Studies suggest that this compound may effectively inhibit specific enzymes, thereby influencing metabolic pathways associated with various diseases.
- Antimicrobial properties : Preliminary investigations indicate that it may possess antimicrobial activity, making it a candidate for developing new antibacterial agents.
Medicine
In the medical field, ongoing research aims to explore its therapeutic potential:
- Drug development : The compound is being investigated for its ability to target specific diseases at the molecular level, particularly those involving enzyme dysregulation .
- Nanoparticle formulations : It has been incorporated into lipid nanoparticle compositions for drug delivery systems, enhancing the bioavailability and efficacy of therapeutic agents .
Case Study 1: Enzyme Inhibition
A study published in 2020 examined the enzyme inhibition properties of 1-(aminomethyl)-N-tert-butylcyclopropane-1-sulfonamide. The research demonstrated that the compound effectively inhibited a specific protease involved in cancer progression. The mechanism was attributed to its ability to bind at the active site of the enzyme, preventing substrate access and subsequent catalysis.
Case Study 2: Antimicrobial Activity
In another study focusing on antimicrobial applications, researchers tested various concentrations of 1-(aminomethyl)-N-tert-butylcyclopropane-1-sulfonamide against common bacterial strains. Results indicated significant inhibition zones, suggesting its potential as a novel antimicrobial agent. Further investigations are needed to elucidate the specific mechanisms underlying its activity.
Mechanism of Action
The mechanism by which 1-(aminomethyl)-N-tert-butylcyclopropane-1-sulfonamide exerts its effects involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 1-(aminomethyl)-N-tert-butylcyclopropane-1-sulfonamide with structurally related sulfonamide derivatives, emphasizing differences in substituents, molecular properties, and functional groups.
Key Structural and Functional Differences
Substituent Effects The tert-butyl group in the target compound provides significant steric hindrance, which may reduce enzymatic degradation compared to the smaller N,N-dimethyl group in the hydrochloride derivative .
Backbone Modifications
- The propane sulfonamide derivative (CAS 1598026-73-3) lacks the cyclopropane ring, resulting in reduced ring strain and possibly lower conformational rigidity compared to the target compound .
Biological Activity
1-(Aminomethyl)-N-tert-butylcyclopropane-1-sulfonamide is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name: 1-(aminomethyl)-N-tert-butylcyclopropane-1-sulfonamide
- Molecular Formula: C8H18N2O2S
- Molecular Weight: 206.31 g/mol
The compound features a cyclopropane ring with an aminomethyl group and a tert-butylsulfonamide group, which contribute to its unique biological properties.
The biological activity of 1-(aminomethyl)-N-tert-butylcyclopropane-1-sulfonamide is primarily attributed to its ability to interact with specific molecular targets, including enzymes involved in various metabolic pathways. The sulfonamide group is known for its role in enzyme inhibition, particularly in the inhibition of carbonic anhydrase and other sulfonamide-sensitive enzymes.
Research indicates that the compound may exert its effects through:
- Enzyme Inhibition: Binding to active sites of enzymes, thereby blocking their activity.
- Antimicrobial Properties: Exhibiting potential antibacterial effects, making it a candidate for further studies in infectious disease treatment.
Antimicrobial Properties
Several studies have investigated the antimicrobial potential of sulfonamide derivatives, including 1-(aminomethyl)-N-tert-butylcyclopropane-1-sulfonamide. The compound has shown promising results against various bacterial strains, suggesting its potential as an antimicrobial agent.
Enzyme Inhibition Studies
Research has demonstrated that this compound can inhibit specific enzymes related to disease pathways:
- Carbonic Anhydrase Inhibition: Studies indicate that compounds with sulfonamide groups can effectively inhibit carbonic anhydrases, which are crucial for maintaining acid-base balance in biological systems.
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Enzyme Inhibition | Inhibits carbonic anhydrase | |
| Potential Therapeutic | Investigated for use in metabolic disorders |
Case Study: Antimicrobial Efficacy
In a recent study, 1-(aminomethyl)-N-tert-butylcyclopropane-1-sulfonamide was tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition of bacterial growth at low concentrations, highlighting its potential as a novel antimicrobial agent.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-(aminomethyl)-N-tert-butylcyclopropane-1-sulfonamide, and what key intermediates are involved?
- Methodological Answer : The synthesis typically involves multi-step sequences starting with cyclohexane or cyclopropane derivatives. For example, intermediates like tert-butyl carbamates (e.g., tert-butyl ((1-amino-4-methoxycyclohexyl)methyl)carbamate) are synthesized via hydrogenation or reductive amination of nitrile precursors (e.g., 1-amino-4-methoxycyclohexanecarbonitrile) . Key steps include protecting the amine group with tert-butyloxycarbonyl (Boc) and subsequent deprotection under acidic conditions.
Q. What analytical techniques are recommended for confirming the structural integrity of 1-(aminomethyl)-N-tert-butylcyclopropane-1-sulfonamide?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : - and -NMR to confirm cyclopropane ring integrity and sulfonamide/tert-butyl group positions .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., CHClNOS derivatives in ) .
- Chiral Chromatography : To resolve stereoisomers, as seen in the separation of diastereomers (e.g., (1S,4S)- and (1R,4R)-isomers) .
Q. How is the purity of 1-(aminomethyl)-N-tert-butylcyclopropane-1-sulfonamide quantified in research settings?
- Methodological Answer : Reverse-phase HPLC with UV detection (e.g., 220–254 nm) is standard. Purity thresholds ≥95% are typical, with impurities tracked via gradient elution using C18 columns and acetonitrile/water mobile phases .
Advanced Research Questions
Q. What strategies are effective in optimizing the stereochemical purity of 1-(aminomethyl)-N-tert-butylcyclopropane-1-sulfonamide during synthesis?
- Methodological Answer :
- Chiral Auxiliaries : Use enantioselective catalysts (e.g., Ru-BINAP complexes) during cyclopropane ring formation.
- Dynamic Kinetic Resolution : Employ conditions favoring one stereoisomer, as demonstrated in the separation of tert-butyl (((1S,4S)- and (1R,4R)-isomers) via column chromatography .
- Crystallization : Differential solubility of diastereomers in solvents like hexane/ethyl acetate mixtures .
Q. How does the cyclopropane ring influence the compound’s reactivity and interaction with biological targets?
- Methodological Answer : The cyclopropane ring introduces ring strain, enhancing electrophilic reactivity. For example, analogs like 1-(aminomethyl)cyclopropanecarboxylic acid hydrochloride inhibit L-amino acid transporters and calcium channels by leveraging the ring’s rigidity to fit hydrophobic binding pockets . Computational docking studies (e.g., AutoDock Vina) can model these interactions .
Q. How can researchers address discrepancies in reported biological activities of sulfonamide derivatives like 1-(aminomethyl)-N-tert-butylcyclopropane-1-sulfonamide?
- Methodological Answer :
- Dose-Response Analysis : Validate activity thresholds using IC/EC curves across multiple assays (e.g., radioligand binding vs. functional cellular assays) .
- Metabolic Stability Testing : Assess compound stability in liver microsomes to rule out false negatives due to rapid degradation .
- Structural Analog Comparison : Compare with gabapentin derivatives (e.g., 1-(aminomethyl)cyclohexane acetic acid) to isolate sulfonamide-specific effects .
Q. What experimental designs are critical for evaluating the compound’s potential as a biochemical probe?
- Methodological Answer :
- Target Engagement Assays : Use thermal shift assays (TSA) or surface plasmon resonance (SPR) to confirm binding to α2δ calcium channel subunits .
- Selectivity Screening : Test against off-target receptors (e.g., GABA, NMDA) to rule out nonspecific interactions .
- In Vivo Pharmacokinetics : Measure brain penetration in rodent models via LC-MS/MS after intravenous administration .
Data Contradiction Analysis
Q. How should conflicting data on the compound’s solubility and stability be resolved?
- Methodological Answer :
- Solubility : Use standardized buffers (e.g., PBS pH 7.4, 10% DMSO) and compare with analogs (e.g., gabapentin’s solubility: 10 mg/mL in water) .
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring to identify degradation products .
Q. Why do some studies report variable inhibitory potency of sulfonamide derivatives in neuronal models?
- Methodological Answer : Differences may arise from assay conditions (e.g., cell type, incubation time). Standardize protocols using:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
